molecular formula C19H18N2O3 B1643587 Emeheterone CAS No. 117333-12-7

Emeheterone

Cat. No.: B1643587
CAS No.: 117333-12-7
M. Wt: 322.4 g/mol
InChI Key: JXYUVGGSKHTJHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emeheterone involves the extraction from natural sources, specifically the basidiomycetes Albatrellus confluens . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The detailed synthetic route and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound is obtained through natural extraction.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods as those used in laboratory settings, with optimization for larger scale production. This would involve the use of large quantities of the basidiomycetes Albatrellus confluens and efficient solvent extraction techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Emeheterone, being a pyrazinone derivative, can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield various oxidized derivatives of this compound, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a unique pyrazinone derivative, Emeheterone can be used in the study of heterocyclic compounds and their reactions.

    Biology: Its natural origin and unique structure make it a candidate for studying biological interactions and potential bioactivity.

    Medicine: this compound could be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of Emeheterone is not well-documented. as a pyrazinone derivative, it is likely to interact with various molecular targets and pathways. Pyrazinones are known to exhibit a range of biological activities, which could include enzyme inhibition, receptor binding, and modulation of cellular pathways.

Comparison with Similar Compounds

    Pyrazinone Derivatives: Other compounds in this class include pyrazinone itself and its various substituted derivatives.

    Natural Products from Basidiomycetes: Compounds such as ergosterol and grifolin, which are also derived from basidiomycetes, share some similarities with Emeheterone.

Uniqueness: this compound is unique due to its specific structure and natural origin

Properties

IUPAC Name

3,6-dibenzyl-5-methoxy-4-oxido-1H-pyrazin-4-ium-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-19-16(12-14-8-4-2-5-9-14)20-18(22)17(21(19)23)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYUVGGSKHTJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)C(=[N+]1[O-])CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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